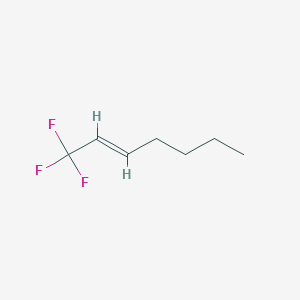

1,1,1-Trifluorohept-2-ene

Description

Significance of Organofluorine Compounds in Contemporary Chemical Science

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become critically important in modern chemical science. numberanalytics.comwikipedia.org The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to several unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. wikipedia.orgnumberanalytics.comnih.gov

These unique properties have led to the widespread application of organofluorine compounds in numerous sectors. wikipedia.org In the pharmaceutical industry, the addition of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.comku.edu Many top-selling drugs, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, are organofluorine compounds. numberanalytics.com Similarly, the agrochemical sector utilizes fluorinated compounds to create more potent and stable pesticides and herbicides. numberanalytics.comwikipedia.org In materials science, the stability and unique surface properties of fluorinated molecules have led to the development of advanced polymers like polytetrafluoroethylene (PTFE) and various oil- and water-repellent materials. wikipedia.orgworktribe.com The field continues to expand, with ongoing research exploring new synthetic methods and applications for these versatile compounds. nih.govworktribe.com

Overview of Fluoroalkenes: Fundamental Structural Characteristics and Chemical Significance

Fluoroalkenes are a subclass of organofluorine compounds characterized by a carbon-carbon double bond with one or more fluorine atoms attached. The presence of the highly electronegative fluorine atom(s) significantly influences the electronic nature of the double bond, making it electron-deficient. numberanalytics.com This polarization, with a partial positive charge on the carbon atom of the C-F bond, renders fluoroalkenes susceptible to nucleophilic attack. numberanalytics.com

Research Context of 1,1,1-Trifluorohept-2-ene within the Broader Field of Fluoroalkene Chemistry

This compound is a specific fluoroalkene featuring a seven-carbon chain, a double bond at the second carbon, and a trifluoromethyl (-CF3) group at the first carbon. cymitquimica.com Its structure positions it as a trifluoromethylated alkene, a group of compounds of significant interest in synthetic and medicinal chemistry. epfl.ch The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent double bond, making it a key functional handle for chemical transformations.

Research involving this compound and similar structures often focuses on developing new synthetic methodologies. For example, transition-metal-catalyzed cross-coupling reactions are a primary strategy for synthesizing such compounds, often using industrial feedstocks like 1-chloro-3,3,3-trifluoroprop-1-ene. sorbonne-universite.fr These methods aim to provide efficient and versatile routes to trifluoromethylated alkenes, which are valuable precursors for creating a diverse array of trifluoromethyl-containing molecules. sorbonne-universite.fr The study of compounds like this compound contributes to the broader understanding of how to control reactivity and stereoselectivity in fluorination reactions and how to utilize these building blocks in the synthesis of complex targets, including pharmaceuticals and advanced materials. nih.govgoogle.com

Chemical and Physical Properties of this compound

The defining features of this compound are its trifluoromethyl group and the double bond between the second and third carbons of its heptane (B126788) chain. cymitquimica.com These structural elements dictate its chemical identity and physical characteristics.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66716-12-9 cymitquimica.com |

| Molecular Formula | C₇H₁₁F₃ cymitquimica.com |

| Molecular Weight | 152.16 g/mol cymitquimica.com |

| Isomeric Form | (2E) isomer is commonly cited cymitquimica.com |

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases the electronegativity and alters the reactivity of the molecule compared to non-fluorinated heptene. cymitquimica.com This compound is part of the broader class of hydrofluorocarbons (HFCs), though its unsaturation gives it distinct reactivity. wikipedia.org

Synthesis and Reactions

The synthesis of trifluoromethylated alkenes like this compound is an active area of research. One prominent strategy involves the transition-metal-catalyzed alkylation of smaller fluorinated building blocks. For instance, nickel-catalyzed reactions using 1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd) and appropriate alkyl zinc reagents have been developed to construct the carbon skeleton and install the trifluoromethylated double bond with high efficiency. sorbonne-universite.fr

Another approach is the electrochemical hydrotrifluoromethylation of alkynes, where an acetylene (B1199291) derivative reacts with a trifluoromethyl source, such as sodium trifluoromethanesulfinate, to form the trifluoromethylated alkene. rsc.org

Once synthesized, the double bond in this compound is a site for further chemical transformations. The electron-deficient nature of the alkene makes it a good substrate for various addition reactions. For example, it can undergo [3+2] cycloaddition with ylides to form trifluoromethyl-substituted heterocyclic compounds like pyrrolidines. sorbonne-universite.fr The double bond can also be subjected to bromination or hydrobromination to produce saturated, functionalized intermediates that can be used in subsequent nucleophilic substitution reactions. sorbonne-universite.fr

Research Applications

The primary research application of this compound lies in its utility as a synthetic building block. The combination of the reactive alkene and the influential trifluoromethyl group makes it a valuable intermediate for constructing more complex fluorinated molecules. sorbonne-universite.frcymitquimica.com

Table 2: Research Findings on Related Trifluoromethylated Alkenes

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Nickel-Catalyzed Alkylation | HCFO-1233zd, Alkyl Zinc Reagents | 1-(Trifluoromethyl)alkenes | Provides a facile route from industrial feedstocks to valuable synthons. sorbonne-universite.fr |

| [3+2] Cycloaddition | Trifluoromethylated alkene, Azomethine ylide | CF₃-substituted pyrrolidine | Demonstrates the utility of the alkene for building complex heterocyclic structures. sorbonne-universite.fr |

| Hydrobromination | Trifluoromethylated alkene, HBr | Brominated CF₃-alkane | Creates a functional handle for further transformations like nucleophilic substitution. sorbonne-universite.fr |

| Electrochemical Hydrotrifluoromethylation | Alkyne, Sodium trifluoromethanesulfinate | (E)-Trifluoromethylated alkene | Offers a method for direct trifluoromethylation of alkyne precursors. rsc.org |

The methodologies developed for the synthesis and transformation of related trifluoromethylated alkenes are directly relevant to the potential uses of this compound. These compounds serve as key intermediates for introducing the trifluoromethyl group into target molecules, a common strategy in the design of pharmaceuticals and agrochemicals to enhance metabolic stability and biological activity. numberanalytics.comucd.ie The study of such reactions helps to expand the toolbox available to synthetic chemists for creating novel fluorinated compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

66716-12-9 |

|---|---|

Molecular Formula |

C7H11F3 |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

1,1,1-trifluorohept-2-ene |

InChI |

InChI=1S/C7H11F3/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3 |

InChI Key |

QRILSXJWCCVOIT-UHFFFAOYSA-N |

SMILES |

CCCCC=CC(F)(F)F |

Canonical SMILES |

CCCCC=CC(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1,1 Trifluorohept 2 Ene and Fluoroalkenes

Carbon-Fluorine Bond Activation in Fluoroalkene Systems

Activation of the remarkably strong C-F bond is a formidable challenge in synthetic chemistry. nih.gov Its high bond dissociation energy makes it the strongest single bond to carbon, rendering polyfluorinated compounds often unreactive to common reagents. nih.govresearchgate.net However, sophisticated methods utilizing highly reactive organometallic complexes and specific reaction conditions have been developed to achieve this transformation. researchgate.net

Low-valent main group metals, particularly aluminum(I) complexes, have demonstrated reactivity that mimics transition metals, including the ability to perform oxidative addition reactions with robust C-F bonds. ucl.ac.ukresearchgate.net A monomeric Al(I) complex has been shown to react with a variety of industrially relevant fluoroalkenes, breaking either sp² or sp³ hybridized C-F bonds to form a diverse array of organoaluminum compounds. ucl.ac.ukimperial.ac.uknih.gov

Mechanistic studies indicate that two primary pathways are likely in operation for this C-F activation: ucl.ac.ukimperial.ac.uknih.gov

Direct Oxidative Addition: This pathway involves the direct insertion of the Al(I) center into the C-F bond. A key characteristic of this mechanism is the retention of the alkene's stereochemistry in the resulting product. ucl.ac.uknih.gov

Metallocyclopropane Intermediate: Alternatively, the reaction can proceed through the stepwise formation of an aluminum metallocyclopropane intermediate. ucl.ac.uk This intermediate can then decompose, leading to C-F bond cleavage. This pathway is associated with an inversion of the alkene's stereochemistry. ucl.ac.ukimperial.ac.uknih.gov In some cases, this intermediate has been isolated, and the reaction has been shown to be reversible, with the alkene being reformed at higher temperatures through reductive elimination. ucl.ac.ukimperial.ac.uknih.gov

Furthermore, the organoaluminum products formed can sometimes undergo subsequent β-fluoride elimination, resulting in a double C-F activation pathway. imperial.ac.uknih.gov

Table 1: Mechanistic Pathways for C-F Activation by Al(I) Complexes

| Mechanistic Pathway | Key Intermediate | Stereochemical Outcome |

|---|---|---|

| Direct Oxidative Addition | Three-centered transition state | Retention |

While the C-F bond is generally inert to nucleophilic displacement, cleavage can be achieved under specific conditions, particularly in intramolecular reactions. cas.cndocumentsdelivered.com The success of such defluorinative cyclization reactions is influenced by several factors, including the nature of the nucleophile (hard nucleophiles like O- and N-nucleophiles are favored), the size of the ring being formed (5- and 6-membered rings are preferred), and the conformational rigidity of the precursor molecule. cas.cn Stereochemical studies have demonstrated a complete inversion of configuration, which supports an intramolecular SN2 reaction mechanism. cas.cndocumentsdelivered.com

For fluoroalkenes, nucleophilic substitution can occur through pathways like β-fluorine elimination, which is initiated from organometallic intermediates. researchgate.net The regioselectivity of C-F activation by nucleophiles is often governed by thermodynamic factors. thieme-connect.com In polyfluorinated systems, the weakest C-F bonds are typically those flanked by other fluorine atoms, and their cleavage leads to the formation of the strongest carbon-metal (C-M) bonds, making these sites thermodynamically favorable for reaction. thieme-connect.com

Addition Reactions to the Fluoroalkene Moiety

The electron-withdrawing nature of the trifluoromethyl group polarizes the double bond in 1,1,1-Trifluorohept-2-ene, making it susceptible to attack by various nucleophilic and radical species.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can react as nucleophiles with electrophilic fluoroalkenes. researchgate.netrsc.org The reaction between various NHCs and fluoroalkenes such as tetrafluoroethylene (B6358150) and hexafluoropropene (B89477) leads to the formation of stable NHC-fluoroalkene adducts in high yields. researchgate.net These adducts can undergo further transformations; for example, selective fluoride (B91410) abstraction with Lewis acids yields polyfluoroalkenyl imidazolium (B1220033) salts. researchgate.net While extensive research has been conducted to correlate NHC reactivity with their electronic and steric parameters, a definitive trend has not been fully established. researchgate.net

Catalytic hydrodefluorination (HDF) is a powerful method for selectively replacing C-F bonds with C-H bonds, providing access to partially fluorinated building blocks from polyfluorinated precursors. dntb.gov.uaacs.org This transformation can be achieved using both metal-based and metal-free catalytic systems.

A metal-free approach utilizing a diazaphospholene catalyst has been shown to effectively hydrodefluorinate trifluoromethylalkenes to produce either gem-difluoroalkenes or terminal monofluoroalkenes with high chemoselectivity, which can be controlled by adjusting the reactant stoichiometry. dntb.gov.ua Mechanistic experiments suggest a stepwise process involving the hydridic addition of the catalyst to the fluoroalkene, followed by a β-F elimination from the resulting hydrophosphination intermediate. dntb.gov.ua

Transition metal complexes are also effective catalysts for HDF. acs.org Copper hydride complexes, for instance, can be tuned with various tertiary phosphorus ligands to achieve selective multiple HDF of fluoroalkenes using silanes as the reductant. researchgate.netacs.org Computational studies suggest that distinct mechanisms operate depending on the specific copper-phosphine catalyst used, allowing for stereocontrol in the HDF of certain substrates. researchgate.net Nickel hydride catalysts have also been employed for the HDF of CF₃-substituted alkenes, proceeding through a radical mechanism initiated by a hydrogen atom transfer. researchgate.net

Table 2: Catalytic Systems for Hydrodefluorination (HDF) of Fluoroalkenes

| Catalyst Type | Example Catalyst/System | Key Mechanistic Steps | Product Type |

|---|---|---|---|

| Metal-Free | Diazaphospholene | Hydridic addition, β-F elimination | gem-difluoroalkenes, monofluoroalkenes |

| Copper-Based | Copper hydride with phosphine (B1218219) ligands | Hydride transfer, fluoride elimination | Hydrodefluorinated alkenes |

| Nickel-Based | Nickel(II) hydride with pincer ligand | Radical H• transfer | gem-difluoroalkenes |

The functionalization of C-F bonds in fluoroalkenes provides a strategic route to form new carbon-carbon bonds. acs.org Transition metal catalysis is a key enabler for these transformations. Palladium-catalyzed cross-coupling reactions, for example, allow for the stereodivergent functionalization of gem-difluoroalkenes with boronic acids. acs.org By carefully selecting the reaction conditions—specifically, by using either a Pd(II) or Pd(0) catalyst—it is possible to control the stereochemical outcome and selectively synthesize either the E or Z isomer of the resulting monofluoroalkene product. acs.org

The key step in many of these catalytic cycles involving gem-difluoroalkenes is the β-fluoride elimination from a β-fluoroalkylmetal intermediate. acs.org The formation of a strong metal-fluoride bond provides the thermodynamic driving force for this process. acs.org Another novel approach involves the cleavage of a non-activated C-C bond in allylic alcohols, induced by an electrophilic fluorinating agent, to stereoselectively produce functionalized Z-fluoroalkenes. nih.gov

Metathesis and Cycloaddition Reactions of this compound and Fluoroalkenes

The presence of fluorine atoms significantly influences the electronic properties and reactivity of the carbon-carbon double bond in fluoroalkenes. This section explores two important classes of reactions, metathesis and cycloaddition, with a focus on substrates like this compound.

Ring-Closing Metathesis in Fluoroalkene Chemistry

Ring-closing metathesis (RCM) is a powerful technique for synthesizing unsaturated cyclic compounds via the intramolecular rearrangement of a diene. wikipedia.org While olefin metathesis is a robust method for C=C bond formation, its application to fluoroalkenes presents unique challenges. acs.org The synthesis of fluoroolefins through this method has been a subject of intensive research. acs.org

The reaction is catalyzed by metal complexes, typically containing ruthenium or molybdenum, and proceeds through a metallacyclobutane intermediate. organic-chemistry.orgwikipedia.org The general mechanism, as proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to a metal alkylidene, followed by a cycloreversion that can lead to new alkene and alkylidene species. wikipedia.orgharvard.edulibretexts.org For RCM, the driving force is often the entropically favorable release of a small volatile alkene, such as ethylene. wikipedia.orgorganic-chemistry.org

Despite the challenges, progress has been made in the RCM of dienes containing a fluoroalkene moiety. For instance, bis-alkene substrates linked by an amide group have been successfully cyclized to form fluorinated lactams. acs.orgnih.gov The reactivity in these reactions can be enhanced by substituting the fluoroalkene with a phenyl group. acs.orgnih.gov The efficiency of these RCM reactions can be influenced by the steric hindrance of substituents on the substrate. acs.org

Recent advancements have identified that ruthenium catalysts featuring six-membered N-heterocyclic carbene (NHC) ligands are particularly effective for the RCM of fluoroolefins, enabling the synthesis of various five- and six-membered fluorinated rings. acs.org DFT calculations have suggested that the strong electron-donating properties and moderate bulkiness of these NHC ligands are crucial for their success. acs.org

While this compound is an acyclic mono-ene and does not undergo RCM itself, its reactivity in related olefin metathesis reactions, such as cross-metathesis (CM), can be inferred. The principles governing RCM of fluoroalkenes—catalyst choice, substrate electronic effects, and steric factors—are also relevant to CM. For example, the cross-metathesis of fluoroalkenes with other olefins can be a viable strategy for synthesizing more complex fluorinated molecules, though it may face challenges in controlling selectivity and achieving high yields. nih.govillinois.edu

Table 1: Examples of Catalysts and Conditions for Ring-Closing Metathesis of Fluoroalkenes This table is generated based on data for analogous fluoroalkene systems, as specific data for this compound is not available.

| Catalyst | Substrate Type | Ring Size Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs 2nd Gen. | Amide-linked diene | 6 | High | acs.org |

| Ru-based with 6-membered NHC | Ether-linked diene | 5, 6 | Good | acs.org |

Hetero Diels–Alder Reactions Involving Fluorinated Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orglibretexts.org When one or more heteroatoms are part of the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction. wikipedia.org Fluorinated alkenes can act as dienophiles in these reactions, leading to the formation of fluorinated carbo- and heterocycles. beilstein-journals.orgnih.gov

The presence of fluorine atoms on the dienophile, as in this compound, significantly alters its electronic character. The electron-withdrawing nature of the trifluoromethyl group can influence the dienophile's reactivity and the regioselectivity of the cycloaddition. Computational and experimental studies have shown that fluorine substitution can lead to a deceleration of the reaction rate and an increase in the activation energy barrier compared to non-fluorinated analogues. nih.govnih.gov This effect is attributed to factors including larger geometric deformation of the fluorinated reagent and increased Pauli repulsive interactions in the transition state. nih.gov

In the context of hetero-Diels-Alder reactions, fluorinated dienophiles can react with heterodienes (e.g., α,β-unsaturated carbonyls or imines) to produce fluorinated heterocycles. For example, β,β-difluoroenones and a β,β-difluoroalkenoate have been shown to undergo [4+2] cycloadditions with dienes like cyclopentadiene. rsc.org Similarly, 1,1-difluoroallenes can participate in gold(I)-catalyzed [2+4] cycloadditions with conjugated enones to yield ring-difluorinated dihydro-2H-pyrans. rsc.org While specific examples involving this compound are not prevalent in the literature, its structural similarity to other fluorinated dienophiles suggests its potential utility in constructing fluorinated heterocyclic systems.

The stereoselectivity (endo/exo) of Diels-Alder reactions can also be inverted by the presence of fluorine. For instance, the reaction of α-fluorostyrene with 1,3-diphenylisobenzofuran (B146845) favors the endo product, whereas β-fluorostyrene favors the exo product. nih.gov This highlights the subtle but powerful "steering effects" of fluorine in cycloaddition reactions. nih.govnih.gov

Stereochemical Control and Isomerization Pathways of the Carbon-Carbon Double Bond

Stereochemical control is a critical aspect of modern organic synthesis, and reactions involving fluoroalkenes are no exception. The geometry of the C=C bond in products like this compound can be influenced by various factors during their synthesis. For instance, in Julia-Kocienski olefination reactions to produce monofluoroalkenes, the E/Z selectivity can often be controlled by the choice of solvent and reaction temperature. acs.org Similarly, Wittig-type olefinations involving fluorine-containing phosphoranium salts have demonstrated surprising levels of stereochemical control. acs.org

Isomerization of the double bond in fluoroalkenes can occur under certain conditions. For example, studies on 1,1,1,4,4,4-hexafluorobut-2-enes have shown that these compounds can undergo isomerization, and the separation and characterization of E- and Z-isomers are crucial for understanding their reactivity. nih.govsemanticscholar.org The relative stability of cis and trans isomers of fluorinated alkenes can be counterintuitive. For some 1,2-dihaloethylenes, the cis isomer is energetically favored, a phenomenon rationalized in terms of nonbonded forces. researchgate.net

The stereochemical outcome of reactions can be guided by the inherent stereochemistry of the substrate (substrate control) or by the temporary introduction of a chiral auxiliary (auxiliary control). youtube.com In reactions involving fluorinated substrates, the presence of fluorine can itself direct the stereochemistry of subsequent transformations. For example, in acetal (B89532) substitution reactions, a C-2 halogen atom can guide the stereochemical course through a halogen-stabilized oxocarbenium ion intermediate, although fluorine's ability to do so is less pronounced than that of chlorine, bromine, or iodine. nih.gov

Table 2: Factors Influencing Stereochemical Outcome in Fluoroalkene Synthesis This table is generated based on general principles for analogous fluoroalkene systems.

| Reaction Type | Controlling Factor | Predominant Isomer | Reference |

|---|---|---|---|

| Julia-Kocienski Olefination | Solvent, Temperature | E or Z | acs.org |

| Wittig Olefination | Reagent Structure | E or Z | acs.org |

| Cross-Metathesis | Catalyst, Substrate | Typically E | illinois.edu |

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species—intermediates and transition states—that are formed during a reaction is fundamental to explaining its mechanism, rate, and selectivity. youtube.com For reactions involving fluoroalkenes like this compound, both experimental and computational methods are employed to shed light on these fleeting structures.

In olefin metathesis, the key intermediate is a metallacyclobutane. organic-chemistry.orgharvard.edu The formation and cleavage of this four-membered ring, which contains the metal catalyst, dictates the course of the reaction. harvard.edu The stability and reactivity of this intermediate are influenced by the substituents on the alkene, including fluorine atoms. DFT calculations have been used to investigate the role of catalyst ligands on the formation and cleavage of the metallacyclobutane in fluoroalkene RCM, indicating that ligand properties are crucial. acs.org

In cycloaddition reactions, the mechanism is often concerted, meaning bond-making and bond-breaking occur simultaneously through a single transition state. wikipedia.org The geometry and energy of this transition state determine the reaction's stereochemical outcome (e.g., endo/exo selectivity in Diels-Alder reactions). nih.gov Computational studies using density functional theory (DFT) have been instrumental in exploring the transition states of Diels-Alder reactions with fluorinated dienophiles. nih.govnih.gov These studies have revealed that fluorine substitution can increase the activation energy and alter the geometry of the transition state, thereby affecting both the reaction rate and selectivity. nih.gov

Reactive intermediates such as carbocations, carbanions, and radicals can also play a role in the chemistry of fluoroalkenes. uconn.eduyoutube.com For example, the stability of carbocation intermediates can be significantly affected by the presence of adjacent fluorine atoms. Investigations into the synthesis of monofluoroalkenes from gem-difluoroalkanes have pointed to the involvement of fluorinated carbocation intermediates. researchgate.net Similarly, computational studies have been used to probe transition states in nucleophilic substitution reactions, providing insights into reaction pathways and energetics. acs.orgyoutube.comresearchgate.net

Table 3: Common Intermediates and Investigative Methods in Fluoroalkene Reactions

| Reaction Type | Key Intermediate/State | Method of Elucidation | Reference |

|---|---|---|---|

| Olefin Metathesis | Metallacyclobutane | DFT Calculations, Kinetic Studies | acs.orgharvard.edu |

| Diels-Alder Cycloaddition | Concerted Transition State | DFT Calculations, Strain Models | nih.govnih.gov |

| Nucleophilic Substitution | Carbocation/Zwitterion | Computational Modeling, Control Experiments | acs.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,1,1 Trifluorohept 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. For 1,1,1-trifluorohept-2-ene, ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the vinylic, allylic, and aliphatic protons in the molecule. The chemical shifts are significantly influenced by the electron-withdrawing trifluoromethyl (-CF₃) group, which deshields nearby protons, causing them to resonate at a lower field (higher ppm value).

The key to stereochemical elucidation lies in the coupling constant between the two vinylic protons (H-2 and H-3). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons. For the (E)-isomer, this coupling is typically larger (around 15-18 Hz), whereas for the (Z)-isomer, it is smaller (around 10-12 Hz).

Furthermore, long-range coupling between the fluorine atoms and protons (JHF) provides additional structural information. The H-2 proton signal is expected to be a doublet of quartets due to coupling with H-3 and the three fluorine atoms. The H-3 proton will also show coupling to the fluorine atoms, though with a smaller coupling constant.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on established increments and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 5.8 - 6.2 | Doublet of Quartets (dq) | ³JH2-H3 ≈ 15 (E), 11 (Z); ³JH2-F ≈ 7-8 |

| H-3 | 6.5 - 6.9 | Doublet of Triplets (dt) | ³JH3-H2 ≈ 15 (E), 11 (Z); ³JH3-H4 ≈ 7 |

| H-4 (CH₂) | 2.1 - 2.3 | Quartet (q) | ³JH4-H3 ≈ 7; ³JH4-H5 ≈ 7 |

| H-5 (CH₂) | 1.3 - 1.5 | Sextet | ³JH5-H4 ≈ 7; ³JH5-H6 ≈ 7 |

| H-6 (CH₂) | 1.2 - 1.4 | Sextet | ³JH6-H5 ≈ 7; ³JH6-H7 ≈ 7 |

| H-7 (CH₃) | 0.8 - 1.0 | Triplet (t) | ³JH7-H6 ≈ 7 |

In the ¹³C NMR spectrum, the presence of the highly electronegative fluorine atoms causes significant effects. The carbon of the trifluoromethyl group (C-1) resonates as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of 270-280 Hz. quora.com The vinylic carbons (C-2 and C-3) also exhibit smaller C-F couplings (²JCF and ³JCF). The chemical shifts of the carbons in the alkyl chain are less affected by the -CF₃ group and appear in the typical aliphatic region. libretexts.orgthieme-connect.de

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on established increments and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (-CF₃) | 123 - 128 | Quartet (q) | ¹JCF ≈ 275 |

| C-2 (=CH) | 120 - 125 | Quartet (q) | ²JCF ≈ 35 |

| C-3 (=CH) | 140 - 145 | Quartet (q) | ³JCF ≈ 6-8 |

| C-4 (-CH₂-) | 30 - 33 | Singlet | - |

| C-5 (-CH₂-) | 28 - 31 | Singlet | - |

| C-6 (-CH₂-) | 21 - 23 | Singlet | - |

| C-7 (-CH₃) | 13 - 15 | Singlet | - |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. wikipedia.org For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift for a trifluoromethyl group attached to a double bond typically appears in the range of -60 to -70 ppm relative to CFCl₃ as a standard. wikipedia.org This signal will be split into a doublet by the vicinal proton H-2 (³JFH), providing further confirmation of the structure.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Predicted values are based on established increments and data from analogous compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₃ | -65 to -70 | Doublet (d) | ³JF-H2 ≈ 7-8 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between H-2 and H-3, confirming their vicinal relationship. It would also map the connectivity of the entire butyl chain, with correlations observed between H-3/H-4, H-4/H-5, H-5/H-6, and H-6/H-7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~0.9 ppm would show a cross-peak to the carbon signal at ~14 ppm, confirming the assignment of the C-7 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is vital for establishing the regiochemistry of the molecule. Key correlations would be expected from the H-3 proton to the C-1 (-CF₃) carbon, and from the H-4 protons to the vinylic carbons C-2 and C-3. These correlations firmly establish the position of the double bond and the trifluoromethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its alkene and fluoroalkane moieties. orgchemboulder.com The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region.

Key expected absorption bands include:

=C-H Stretch: A medium intensity band appearing above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹, which is characteristic of hydrogens attached to sp²-hybridized carbons. libretexts.org

C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region due to the stretching of C-H bonds in the butyl group. libretexts.org

C=C Stretch: A medium intensity band in the 1640-1680 cm⁻¹ region, characteristic of a carbon-carbon double bond. orgchemboulder.com The conjugation with the electron-withdrawing -CF₃ group may shift this frequency slightly.

C-F Stretch: Multiple very strong and intense absorption bands in the 1100-1350 cm⁻¹ region, which are definitive indicators of the trifluoromethyl group.

=C-H Bend: An out-of-plane bending vibration in the 900-1000 cm⁻¹ region. For a trans (E) disubstituted alkene, a strong band is typically observed around 960-975 cm⁻¹, which can be a diagnostic tool for stereochemistry.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Vinylic C-H Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1680 | Medium |

| C-F Stretch | 1100 - 1350 | Strong, Multiple Bands |

| Trans =C-H Out-of-Plane Bend | 960 - 975 | Strong (for E-isomer) |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

Raman Spectroscopy

Detailed Raman spectroscopy data for this compound, including vibrational frequencies, intensities, and depolarization ratios, could not be located. An analysis of its Raman spectrum would typically involve the identification of characteristic vibrational modes. Key spectral regions of interest would include:

C=C Stretching: The double bond of the heptene backbone would produce a characteristic stretching vibration.

C-F Vibrations: The trifluoromethyl group would exhibit strong, characteristic stretching and bending modes.

C-H Vibrations: Stretching and bending modes associated with the alkyl chain and the vinyl proton would also be present.

A data table, such as the one below, would be populated with experimentally observed Raman shifts and their corresponding vibrational assignments.

Table 1: Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

This table is for illustrative purposes only. No experimental data was found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₁F₃), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value.

The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Electron ionization (EI) would likely induce fragmentation of the molecular ion. Common fragmentation pathways for a compound like this compound could include:

Loss of a trifluoromethyl radical (•CF₃).

Cleavage of the alkyl chain.

Rearrangement reactions.

The precise masses of these fragments, as determined by HRMS, would help to confirm their elemental composition and support the proposed fragmentation pathways.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₇H₁₁F₃]⁺ | Data not available | Data not available |

| [M - CF₃]⁺ | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data was found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would be required. As the compound is likely a liquid at room temperature, crystallographic analysis would necessitate low-temperature crystallization techniques.

No published crystal structure for this compound could be found. If a structure were determined, the data would include:

Crystallographic Parameters: The space group, unit cell dimensions, and other relevant crystal data.

Molecular Geometry: Precise bond lengths and angles for all atoms in the molecule.

Conformation: The preferred conformation of the molecule in the solid state.

Intermolecular Interactions: An analysis of any significant non-covalent interactions, such as van der Waals forces or dipole-dipole interactions, that dictate the crystal packing.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

This table is for illustrative purposes only. No experimental data was found.

Computational and Theoretical Investigations of 1,1,1 Trifluorohept 2 Ene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the behavior of molecules. Among the most widely used methods is Density Functional Theory (DFT), which has been proven to be a valuable tool for examining the structural and spectral properties of organic molecules. irjweb.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For a molecule like 1,1,1-Trifluorohept-2-ene, DFT calculations can be employed to optimize its molecular geometry, determine its electronic properties, and predict its spectroscopic signatures. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. irjweb.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)

The electronic structure of a molecule is key to its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. semanticscholar.orgmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.orgmdpi.com

The charge distribution within a molecule can be analyzed to identify electron-rich and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively. This information, along with the analysis of the FMOs, provides a comprehensive picture of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Conformational Analysis and Energetic Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu These different arrangements are called conformers or rotational isomers. For a flexible molecule like this compound, with its heptyl chain, numerous conformers can exist.

Computational methods can be used to identify the various possible conformers and to calculate their relative energies. rsc.org By finding the conformers that correspond to energy minima on the potential energy surface, the most stable conformations of the molecule can be determined. uky.edu The relative energies of different conformers, such as anti and gauche forms, are influenced by factors like steric hindrance. uky.edu The most stable conformer is the one with the lowest energy, and it will be the most populated at thermal equilibrium.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful experimental technique for identifying and characterizing molecules. Each molecule has a unique set of vibrational modes, which correspond to the periodic motions of its atoms. libretexts.org

Quantum chemical calculations can predict the vibrational frequencies of a molecule and their corresponding IR and Raman intensities. wisc.edu These calculated frequencies can then be compared with experimental spectra to confirm the structure of the molecule and to assign the observed spectral bands to specific vibrational modes. researchgate.net This correlation between theoretical and experimental spectra is a valuable tool in chemical analysis. The number of vibrational normal modes for a non-linear molecule with N atoms can be calculated as 3N-6. libretexts.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the identification of transition states and intermediates.

Calculation of Reaction Energies and Activation Barriers

The activation energy is the energy barrier that must be overcome for a reaction to occur. mdpi.com It is the energy difference between the reactants and the transition state. A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction. Computational chemistry allows for the precise calculation of these activation barriers, providing crucial insights into the kinetics of a reaction. mdpi.com

Transition State Characterization

A transition state is a high-energy, transient molecular configuration that is intermediate between reactants and products. uky.edu It represents the point of maximum energy along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the mechanism of a reaction.

Computational methods can be used to locate and characterize transition states on the potential energy surface. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Prediction of Reactivity and Selectivity Profiles

A predictive analysis of the reactivity and selectivity of this compound would typically involve quantum mechanical calculations to elucidate its electronic structure and potential reaction pathways. Key areas of investigation would include:

Frontier Molecular Orbital (FMO) Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would be essential to predict the compound's susceptibility to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO would provide insights into its kinetic stability.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would be crucial in predicting the regioselectivity of reactions.

Transition State Theory Calculations: To understand potential reaction mechanisms, such as addition reactions across the double bond, computational models would be used to locate and characterize the transition state structures and calculate their activation energies. This would allow for the prediction of the most favorable reaction pathways and the stereoselectivity of the products.

Unfortunately, no specific studies detailing these computational investigations for this compound are publicly available.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations would offer a powerful tool to understand the dynamic behavior of this compound in various environments. Such studies would typically involve:

Conformational Analysis: MD simulations could explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. This is particularly relevant for a molecule with a flexible heptene chain.

Solvation Effects: By simulating the compound in different solvents, it would be possible to study the solvent's influence on its structure and dynamics. Radial distribution functions could be calculated to understand the organization of solvent molecules around the solute.

Transport Properties: MD simulations can be employed to predict macroscopic properties such as diffusion coefficients and viscosity, providing a link between molecular behavior and bulk properties.

As with the reactivity predictions, there is no available literature presenting the results of molecular dynamics simulations specifically for this compound. While general principles of computational chemistry and molecular modeling can be applied to hypothesize its behavior, the absence of dedicated research prevents the presentation of detailed and accurate findings.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the specific applications of This compound that aligns with the requested outline. The search for specific research findings on this particular compound as a strategic building block, a monomer for high-performance fluoropolymers, or its role in catalysis and ligand design did not yield sufficient information to generate thorough, informative, and scientifically accurate content for the specified sections.

The existing literature broadly covers the fields of organofluorine chemistry, fluoropolymer science, and the synthesis of fluorinated heterocyclic systems. However, direct research detailing the use of this compound in these specific advanced applications is not documented in the available resources.

Therefore, to adhere to the principles of scientific accuracy and avoid generating content that is not supported by verifiable research, this article cannot be completed as requested.

Advanced Applications of 1,1,1 Trifluorohept 2 Ene in Chemical Sciences

Role in Catalysis and Ligand Design

Development of Fluoroalkene-Containing Ligands for Transition Metal Catalysis

There is no available information on the use of 1,1,1-Trifluorohept-2-ene in the synthesis of ligands for transition metal catalysis.

Probes for Physical Organic Chemistry Studies

There is no available information on the application of this compound as a probe in physical organic chemistry studies.

Table of Compounds Mentioned:

An In-depth Analysis of this compound: Synthesis, Properties, and Future Prospects

The field of organofluorine chemistry has garnered significant attention due to the unique properties imparted by fluorine atoms to organic molecules. Among these, fluoroalkenes, and specifically trifluoromethyl alkenes, represent a class of compounds with substantial potential in various scientific and industrial domains. This article focuses exclusively on the chemical compound this compound, providing a detailed examination of its chemical identity, synthesis, properties, and the future research directions it inspires. While specific experimental data for this compound is limited in publicly accessible literature, this article synthesizes the available information and draws upon established principles of fluoroalkene chemistry to present a comprehensive overview.

Conclusion and Future Research Directions

The study of 1,1,1-Trifluorohept-2-ene, while still in its nascent stages, is emblematic of the broader and rapidly evolving field of fluoroalkene chemistry. The unique combination of a trifluoromethyl group and an alkene functionality within a seven-carbon chain presents a molecule with a rich and largely unexplored chemical landscape.

Current research on α-trifluoromethyl alkenes, the class to which this compound belongs, has established a foundational understanding of their synthesis and reactivity. Methodologies for the preparation of such compounds often involve olefination reactions, including the Horner-Wadsworth-Emmons and Wittig reactions, which provide pathways to these structures, although challenges in stereoselectivity can arise. The reactivity of the trifluoromethyl group significantly influences the electronic properties of the adjacent double bond, making these compounds interesting substrates for various chemical transformations. rsc.org

The physical and spectroscopic properties of this compound can be inferred from related, smaller α-trifluoromethyl alkenes. It is expected to be a volatile, nonpolar compound with characteristic spectroscopic signatures. In its ¹H NMR spectrum, the vinyl protons would exhibit complex splitting patterns due to coupling with each other and the allylic protons. The ¹⁹F NMR spectrum would be characterized by a singlet for the CF₃ group. The IR spectrum would show characteristic C=C and C-F stretching frequencies. Mass spectrometry would likely reveal a prominent molecular ion peak and fragmentation patterns resulting from the loss of the trifluoromethyl group or cleavage of the alkyl chain.

The potential applications of this compound are largely extrapolated from the known uses of other fluoroalkenes. Their role as bioisosteres for amide bonds is a particularly promising area, suggesting that this compound could be a building block in the synthesis of novel peptidomimetics with enhanced metabolic stability and bioavailability. beilstein-journals.orgacademie-sciences.fr Furthermore, the unique properties conferred by the trifluoromethyl group could make it a valuable component in the development of advanced materials with tailored thermal and electronic properties.

The broader field of fluoroalkene chemistry is witnessing several exciting trends that are directly relevant to the future study of this compound.

Catalytic and Stereoselective Synthesis: There is a significant push towards the development of more efficient and selective catalytic methods for the synthesis of fluoroalkenes. nih.govacs.org This includes the use of transition metal catalysts to control the stereochemistry of the double bond, which is crucial for applications in medicinal chemistry where specific isomers are often required for biological activity. researchgate.net Applying these advanced catalytic systems to the synthesis of this compound could provide access to pure E and Z isomers, enabling a more detailed investigation of their individual properties.

Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, there is a move towards developing greener synthetic routes to organofluorine compounds. tandfonline.comtandfonline.comeurekalert.org This involves the use of less hazardous reagents, milder reaction conditions, and minimizing waste generation. Future syntheses of this compound will likely benefit from these advancements, making its production more environmentally benign. researchgate.net

Novel Applications as Bioisosteres: The concept of bioisosterism continues to be a powerful tool in drug design. rsc.orgnih.govtandfonline.com The trifluoromethyl alkene motif is increasingly being explored as a bioisostere for various functional groups beyond the amide bond. researchgate.netnih.gov Research into the specific bioisosteric properties of the 1,1,1-trifluorohept-2-enyl group could uncover novel applications in the development of new therapeutic agents.

The limited specific data on this compound highlights a significant opportunity for future research. Several prospective avenues can be identified:

Detailed Synthesis and Characterization: A primary focus should be on the development and optimization of synthetic routes to this compound, with a particular emphasis on achieving high stereoselectivity. Following successful synthesis, a thorough characterization of its physical and spectroscopic properties is essential to build a comprehensive data profile for the compound.

Exploration of Reactivity: A systematic investigation of the reactivity of this compound would be highly valuable. This could include studying its behavior in various organic reactions, such as additions, cycloadditions, and cross-coupling reactions, to understand how the trifluoromethyl group influences the reactivity of the alkene.

Biological Screening: Given the potential of fluoroalkenes as bioactive molecules, this compound and its derivatives should be subjected to a broad range of biological screenings. This could uncover potential applications in areas such as medicinal chemistry and agrochemicals.

Materials Science Applications: The incorporation of the 1,1,1-trifluorohept-2-enyl moiety into polymers or other materials could lead to the development of new materials with desirable properties, such as enhanced thermal stability, chemical resistance, or specific optical or electronic characteristics.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide illustrative data based on the closely related and better-characterized compound, 1,1,1-Trifluoro-2-butene . This information is intended to provide a reasonable approximation of the expected properties of this compound.

Table 1: Physical Properties of an Analogous Compound: 1,1,1-Trifluoro-2-butene

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅F₃ |

| Molecular Weight | 110.08 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Not available |

Data sourced from PubChem CID 5708977. nih.gov

Table 2: Illustrative Spectroscopic Data for an α-Trifluoromethyl Alkene

| Spectroscopy | Expected Features for this compound |

|---|---|

| ¹H NMR | Vinylic protons (δ 5.5-7.0 ppm, complex multiplets), Allylic protons (δ ~2.0-2.5 ppm), Alkyl protons (δ ~0.9-1.6 ppm) |

| ¹³C NMR | Vinylic carbons (δ ~110-140 ppm), CF₃ carbon (quartet, δ ~120-130 ppm), Alkyl carbons (δ ~10-40 ppm) |

| ¹⁹F NMR | Singlet (δ ~ -60 to -70 ppm) |

| IR Spectroscopy | C=C stretch (~1650-1680 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), =C-H stretch (~3050-3100 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺), Fragments corresponding to [M-CF₃]⁺ and other alkyl chain cleavages |

Expected features are based on general principles of NMR, IR, and Mass Spectrometry for alkenes and organofluorine compounds. spectroscopyonline.comlibretexts.orgyoutube.comorgchemboulder.comwvu.edulibretexts.orgyoutube.comyoutube.com

Q & A

Q. What are the standard synthetic routes for preparing 1,1,1-Trifluorohept-2-ene, and how can purity be optimized?

Methodological Answer: The synthesis typically involves fluorination of hept-2-ene derivatives using trifluoromethylation agents like CF₃X (X = Br, I) under controlled conditions. For example, modified protocols from trifluoroheptane synthesis (via radical or nucleophilic pathways) can be adapted, ensuring anhydrous conditions and inert atmospheres to minimize side reactions . Purity optimization requires fractional distillation coupled with GC-MS analysis to isolate the desired isomer and remove byproducts like 1,1,2-Trifluorohept-2-ene.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for confirming trifluoromethyl group position and isomer identity (δ ~ -60 to -70 ppm for CF₃).

- GC-IR : Resolves structural isomers by differentiating C=C and C-F vibrational modes.

- High-resolution MS : Validates molecular formula (C₇H₁₁F₃, m/z 152.08). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Use fume hoods, nitrile gloves, and flame-resistant lab coats due to its volatility and potential toxicity. Storage should be in sealed containers under nitrogen to prevent degradation. Safety Data Sheets (SDS) from authoritative sources (e.g., NIST) must guide emergency procedures for spills or exposure .

Advanced Research Questions

Q. How does the electron-withdrawing CF₃ group influence the reactivity of this compound in cycloaddition reactions?

Q. What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for modeling this compound’s environmental stability?

Methodological Answer: Bomb calorimetry provides ΔHf°, while vapor pressure is measured via static or dynamic gas saturation methods. Data should be compared with predictive models (e.g., UNIFAC) to assess atmospheric lifetime and degradation pathways. NIST’s thermochemical databases offer benchmark values for validation .

Q. How can contradictory literature data on this compound’s solubility in polar solvents be resolved?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. Replicate studies using headspace GC or gravimetric analysis under standardized conditions (e.g., 25°C, 1 atm). Statistical tools (e.g., ANOVA) identify outliers, while meta-analyses of peer-reviewed datasets reconcile conflicting results .

Q. What experimental designs are optimal for studying this compound’s catalytic hydrogenation mechanisms?

Methodological Answer: Use deuterium labeling and in-situ FTIR to track H₂ addition across the double bond. Kinetic isotopic effects (KIE) and catalyst screening (e.g., Pd/C vs. Raney Ni) clarify mechanistic pathways. Control experiments must account for solvent effects and catalyst poisoning .

Methodological Guidance

Q. How should researchers structure literature reviews to identify gaps in this compound’s applications?

Methodological Answer: Prioritize peer-reviewed journals (e.g., Journal of Fluorine Chemistry) and databases like PubMed, SciFinder, and Web of Science. Avoid non-academic sources (e.g., vendor websites). Use Boolean searches: (this compound) AND (synthesis OR reactivity). Tabulate findings to highlight understudied areas (e.g., photochemical behavior) .

Q. What statistical approaches are recommended for analyzing kinetic data in fluorinated alkene studies?

Methodological Answer: Non-linear regression fits time-dependent concentration data to rate laws (e.g., pseudo-first-order). Bootstrap resampling quantifies uncertainty in activation parameters (Ea, ΔS‡). Software like OriginLab or Python’s SciPy ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.